Home > Products > Screening Compounds P67798 > N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide -

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Catalog Number: EVT-4846129
CAS Number:
Molecular Formula: C17H18ClNO2S
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide is a synthetic organic compound that has emerged as a valuable tool in scientific research, particularly in the field of virology. It exhibits selective inhibitory activity against the human immunodeficiency virus 1 (HIV-1) virion infectivity factor (Vif) protein, a crucial component for viral replication in vivo. [] This compound functions by disrupting the interaction between Vif and the cellular antiviral factor APOBEC3G (A3G), thereby allowing A3G to inhibit viral replication. []

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide can be accomplished efficiently using microwave-assisted cross-coupling reactions. [] While the specific synthetic route for this compound hasn't been explicitly detailed in the provided literature, its structural analogues have been synthesized using this method. [] The microwave-assisted technique allows for rapid and efficient reactions, enabling the exploration of a diverse range of structural variations to optimize antiviral potency and specificity. []

Mechanism of Action

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide specifically inhibits HIV-1 replication in nonpermissive cells expressing A3G by disrupting the interaction between Vif and A3G. [] This disruption prevents Vif from mediating the degradation of A3G, a cellular antiviral factor that inhibits viral replication. [] The precise molecular details of this interaction remain to be fully elucidated, but it is likely to involve specific binding to Vif, potentially at the interface of the Vif-A3G interaction. []

Applications

The primary application of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide in scientific research is as a tool for studying the HIV-1 Vif protein and its role in viral pathogenesis. [] This compound allows researchers to:

  • Investigate the molecular mechanisms of Vif-mediated A3G degradation: By blocking this interaction, researchers can study the downstream effects of A3G accumulation on viral replication and identify potential therapeutic targets. []
  • Develop more potent and specific inhibitors of Vif: Structure-activity relationship studies using this compound as a lead have identified critical structural features for Vif-specific activity, paving the way for the development of next-generation inhibitors. []
  • Validate Vif as a therapeutic target for HIV-1: The compound's ability to inhibit viral replication specifically in the presence of A3G provides strong evidence supporting Vif as a promising target for developing novel antiviral therapies. []

6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (1)

Compound Description: This compound, also known as 1, is a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 is known to inhibit apoptosis by binding to c-Jun N-terminal kinase 1 (JNK1) and TNF receptor-associated factor 2 (TRAF2), suggesting a potential antitumor role for this compound. []

Relevance: While not structurally analogous to N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol shares the presence of a thioether (-S-) linkage, a common feature in compounds targeting GSTP1-1. This shared feature highlights a possible avenue for exploring the biological activity of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide in the context of GSTP1-1 inhibition. []

N-(6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexyl)benzamide (4)

Compound Description: This benzamide derivative, denoted as 4, was designed to improve the metabolic stability of 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol's benzoyl ester (compound 3). Compound 4 demonstrates stability against human liver microsomal carboxylesterases while retaining the ability to disrupt the interaction between GSTP1-1 and TRAF2, regardless of glutathione levels. Additionally, it shows higher stability in the presence of glutathione and greater cytotoxicity towards cultured A375 melanoma cells compared to compound 1 and its analog 2. []

Relevance: N-(6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexyl)benzamide highlights the potential impact of introducing a benzamide moiety into the structure of compounds related to N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. The presence of a benzamide group in 4 contributes to its improved metabolic stability and enhanced biological activity compared to its parent compound. This suggests that modifications to the benzamide structure in N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide could potentially alter its metabolic properties and influence its biological effects. []

(R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide (Cmpd-6)

Compound Description: This molecule, known as Cmpd-6, is the first identified small-molecule positive allosteric modulator (PAM) of the β2-adrenoceptor (β2AR). It exhibits low micromolar affinity for the agonist-occupied β2AR and displays positive cooperativity with orthosteric agonists, enhancing their binding to the receptor and stabilizing its active state. []

Relevance: (R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide shares the benzamide core structure with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, along with a thioether linkage. The distinct biological activity of Cmpd-6 as a β2AR PAM suggests that exploring the potential of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide as a modulator of GPCRs, particularly those related to β2AR, could be of interest. []

O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate

Compound Description: This O-aromatic thiocarbamate demonstrated the most potent acetylcholinesterase (AChE) inhibition among the tested compounds, with an IC50 value of 38.98 µM. Molecular docking studies suggest that it acts as a non-covalent inhibitor interacting with the peripheral anionic sites of both AChE and butyrylcholinesterase (BChE). []

Relevance: While not a direct structural analog, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate shares the 4-chlorophenyl carbamoyl motif with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. This structural similarity, along with its potent AChE inhibitory activity, suggests exploring the potential of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for cholinesterase inhibition. Further investigation into the interaction of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide with the peripheral anionic sites of cholinesterases could be valuable. []

4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This 1,2,4-oxadiazole derivative, referred to as 4i, showed good nematicidal activity against Bursaphelenchus xylophilus, with a corrected mortality of 57.1% at 200 mg/L. It also negatively affected the nematode's movement, respiration, oxygen consumption, and caused fluid leakage. []

Relevance: Although not directly analogous to N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide shares the benzamide structure and the presence of a thioether (-S-) linkage. Its nematicidal activity highlights the potential of exploring N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for similar biological activities, particularly considering the role of the thioether group in 4i's mechanism of action. []

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: Similar to 4i, this 1,2,4-oxadiazole derivative (4p) demonstrated promising nematicidal activity against Bursaphelenchus xylophilus, with a corrected mortality of 60.1% at 200 mg/L. It exhibited similar effects on the nematode's behavior and physiological processes as 4i. []

Relevance: N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde further emphasizes the potential of benzamide derivatives containing a thioether linkage, such as N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, for nematicidal applications. The shared 4-chlorophenyl motif between 4p and N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide might contribute to similar biological properties. []

N-(4-(hydroxyamino)-4-oxobutyl)-2-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)benzamide (8d)

Compound Description: This hybrid molecule, designated 8d, combines structural elements of farnesylthiosalicylic acid (FTS) and hydroxamic acid. It demonstrated significant antitumor activities against six human cancer cell lines and exhibited histone deacetylase (HDAC) inhibitory effects in vitro. With IC50 values of 4.9–7.6 μM, it was significantly more potent than FTS and comparable to suberoylanilide hydroxamic acid (SAHA). It induced cell cycle arrest in the G0/G1 phase, inhibited the acetylation of histone H3 and α-tubulin, and blocked Ras-related signaling pathways. []

Relevance: N-(4-(hydroxyamino)-4-oxobutyl)-2-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)benzamide shares the benzamide core and the presence of a thioether linkage with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. Its potent antitumor activity and HDAC inhibition suggest exploring the potential of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for similar biological activities, especially considering the role of these structural features in 8d's mechanisms of action. []

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

Compound Description: This 1,3,4-oxadiazole derivative, 10g, displayed significant antidepressant activity in the forced swimming test (FST) model, similar to fluoxetine. It also exhibited potent binding affinity to 5-HT1A receptors (Ki = 1.52 nM). []

Relevance: N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide shares the 4-chlorobenzyl thioether motif with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, suggesting a potential for N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide to exhibit antidepressant activity or interact with 5-HT1A receptors. Exploring these possibilities could provide valuable insights into the pharmacological profile of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. []

N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl) benzamide (7i)

Compound Description: This urea-based analogue, identified as 7i, demonstrated potent regulation of leptin expression in 3T3-L1 adipocytes. In diet-induced obesity mice, treatment with 7i at 50 mg/kg/day for 35 days led to reductions in body weight, liver weight, and improved serum levels of triglycerides, total cholesterol, leptin, adiponectin, LDL-c, and HDL-c. Histological analysis confirmed its effectiveness in ameliorating fat deposition in liver tissue and restricting adipocyte size. []

Relevance: While not a direct structural analog, N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl) benzamide shares the benzamide structure and the 4-chlorobenzyl motif with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. The significant impact of 7i on obesity-related parameters suggests a potential for N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide to be explored for its effects on metabolic pathways and related disorders. []

2-((2-chloro-1H-indol-3-yl)methylene)-N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide (6b)

Compound Description: This 1,3,4-thiadiazole derivative, 6b, demonstrated significant antibacterial activity, showing excellent inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) and good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac). []

Relevance: 2-((2-chloro-1H-indol-3-yl)methylene)-N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide shares the 2-chlorobenzyl thioether motif with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. This structural similarity, coupled with the potent antibacterial activity of 6b, highlights a potential avenue for investigating N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for its antimicrobial properties. []

2-((2-chloro-1H-indol-3-yl)methylene)-N-(5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide (6g)

Compound Description: Like 6b, this 1,3,4-thiadiazole derivative (6g) displayed potent antibacterial activity, exhibiting excellent activity against Xoo. []

Relevance: While 2-((2-chloro-1H-indol-3-yl)methylene)-N-(5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide differs from N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide in its core structure, it belongs to the same broad category of benzamide derivatives containing a thioether linkage. Its potent antibacterial activity further supports the potential of exploring N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for its antimicrobial properties. []

6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

Compound Description: This compound, known as RV-1729, is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. It is claimed to be useful in treating respiratory diseases, including asthma and chronic obstructive pulmonary disease. [, , ]

Relevance: While structurally different from N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide shares the 2-chlorobenzyl motif. The presence of this common structural feature in a compound known to target PI3Kδ suggests the potential of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide as a starting point for developing PI3Kδ inhibitors. [, , ]

N-[3-(9-chloro-3-methyl-4-oxo-4H-isoxazolo-[4,3-c]quinolin-5-yl)-cyclohexylmethyl]-benzamide (LY465803)

Compound Description: LY465803 is a tricyclic isoxazole inhibitor of multidrug resistance protein 1 (MRP1). []

Relevance: The shared benzamide core structure with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide suggests potential for N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide to interact with MRP1. Studying the interaction of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide with MRP1 could be valuable, considering the role of LY465803 in modulating drug resistance. []

N-(5-(((5-(tert-butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-4-[18F]fluoro-benzamide ([18F]2)

Compound Description: This compound, labeled with fluorine-18 ([18F]2), is a potential radiotracer for imaging cyclin-dependent kinase-2 (CDK-2) expression in vivo using positron emission tomography. []

Relevance: The shared benzamide core with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide highlights the potential of exploring modifications of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for developing new imaging agents targeting CDK-2 or similar proteins. The success of incorporating a radiolabel into the benzamide structure of [18F]2 suggests possibilities for radiolabeling N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide for imaging studies. []

(3aR,9bS)-N- benzamide (S33084)

Compound Description: S33084 is a potent, selective, and competitive antagonist at dopamine D3-receptors. []

Relevance: The shared benzamide core with N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide suggests that N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide could also interact with dopamine receptors. Exploring the potential of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide as a dopamine receptor modulator, especially at D3-receptors, could be a promising research avenue. []

4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol (L741,626)

Compound Description: L741,626 is a preferential antagonist at dopamine D2-receptors compared to D3-receptors. In vivo, it increases dopamine release in various brain regions, enhances the firing rate of dopaminergic neurons, and accelerates cerebral dopamine synthesis. []

Relevance: While structurally distinct from N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide, the shared 4-chlorophenyl motif highlights the potential role of this substituent in interacting with dopamine receptors. The pronounced effects of L741,626 on dopamine transmission encourage further investigation into the interaction of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide with dopamine receptors, particularly at the D2 subtype. []

Properties

Product Name

N-(4-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methoxyethylsulfanyl)benzamide

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C17H18ClNO2S/c1-21-10-11-22-16-5-3-2-4-15(16)17(20)19-12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

FPVZVKSEJHMBHY-UHFFFAOYSA-N

SMILES

COCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.